molecular formula C14H29ClN2O3 B1383225 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride CAS No. 1909301-26-3

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride

Cat. No.: B1383225
CAS No.: 1909301-26-3
M. Wt: 308.84 g/mol
InChI Key: RNQAQUZMRHLKHG-ULIKACSMSA-N
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Description

The compound 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride (CAS: 1788506-51-3) is a chiral amino acid derivative with a molecular formula of C₁₄H₂₈N₂O₃·HCl and a molecular weight of 272.38 g/mol . It features a branched hexanoic acid backbone substituted with a 3,3-dimethylbutanamido group at the 2S position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research, though its specific biological applications remain under investigation.

Properties

IUPAC Name

3-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3.ClH/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5;/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18);1H/t10?,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQAQUZMRHLKHG-ULIKACSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(CC(=O)O)CNC(=O)[C@H](C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves multiple stepsThe final step involves the addition of the hydrochloride group to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride has been studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific biological pathways, making it a candidate for further investigation in drug design.

Case Studies:

  • Peptide Synthesis : The compound can be utilized in the synthesis of peptides that mimic natural biological processes, potentially leading to new therapeutic agents.

Metabolic Studies

The compound's unique structure allows researchers to investigate its metabolic pathways and effects on human health. It may serve as a model for studying amino acid metabolism and its implications in metabolic disorders.

Case Studies:

  • Amino Acid Metabolism : Research indicates that derivatives of this compound can influence metabolic pathways, which could be critical for understanding conditions such as obesity and diabetes.

Biochemical Research

In biochemical assays, this compound can be used to study enzyme activities and interactions with other biomolecules. Its role as a substrate or inhibitor in enzymatic reactions provides insights into enzyme mechanisms and potential therapeutic targets.

Case Studies:

  • Enzyme Inhibition Studies : Investigations into how this compound affects specific enzymes reveal potential applications in developing inhibitors for diseases linked to enzyme dysfunction.

Data Tables

Mechanism of Action

The mechanism of action of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the dimethylbutanamido group can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride (EP 4 374 877 A2)
  • Structure: Shares the 3,3-dimethylbutanamido motif but replaces the hexanoic acid with a methyl ester and an ethylamino group.
  • Synthesis: Prepared via reductive amination and hydrogenolysis, yielding an 88% purity after column chromatography .
  • Key Differences: Ester functionality (vs.
b) (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic Acid (L2O)
  • Structure : Contains a hydroxy group at C2 and lacks the amide-linked substituent. Molecular weight (161.20 g/mol ) is significantly lower .
c) (2S)-5-(Diaminomethylideneamino)-2-[(3-Dodecoxy-2-hydroxypropyl)amino]pentanoic Acid Hydrochloride
  • Structure: Features a guanidino group and a long alkyl chain (C12), increasing lipophilicity (LogP: 4.97) .
  • Pharmacological Relevance : The dodecoxy chain may enhance membrane permeability, contrasting with the target compound’s shorter branched chain.
a) FTY720 (Immunosuppressant)
  • Structure: Aryl-substituted propane-diol derivative, structurally distinct but shares amino-alcohol motifs .
  • Activity: Potent immunosuppressant via sphingosine-1-phosphate receptor modulation. The target compound’s lack of aryl groups suggests divergent mechanisms.
b) Antiviral Compound (CAS: 959315-21-0)
  • Structure : Complex ureido-thiazole derivative with a molecular weight >720 g/mol. Contains multiple chiral centers and a hydrochloride salt .
  • Comparison : The target compound’s simpler structure may offer better bioavailability but reduced specificity for viral targets.

Biological Activity

3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride, commonly referred to as HMB (β-Hydroxy β-Methylbutyrate) in its active form, is a compound derived from the amino acid leucine. It has gained significant attention in the fields of nutrition and pharmacology due to its potential biological activities, particularly in muscle metabolism and recovery.

  • IUPAC Name : 3-(((S)-2-amino-3,3-dimethylbutanamido)methyl)-5-methylhexanoic acid hydrochloride
  • Molecular Formula : C14H28N2O3
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 1909301-26-3
  • Muscle Protein Synthesis : HMB is known to stimulate muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair. This effect is particularly beneficial for individuals undergoing resistance training or recovering from injuries.
  • Anti-Catabolic Effects : HMB exhibits anti-catabolic properties, reducing muscle protein breakdown during periods of stress or caloric deficit. This is particularly relevant for athletes and individuals on weight loss regimens.
  • Immune Function : Some studies suggest that HMB may enhance immune function, particularly in populations undergoing physical stress or those with compromised immune systems.
  • Fat Loss : HMB has been associated with reductions in body fat percentage, likely due to its role in enhancing fat oxidation and preserving lean muscle mass during weight loss efforts.

Clinical Studies

Several clinical trials have investigated the effects of HMB supplementation on various populations:

  • Athletes : A study published in the Journal of Strength and Conditioning Research found that HMB supplementation improved strength gains and reduced muscle damage markers in resistance-trained individuals .
  • Elderly Population : Research in older adults indicated that HMB supplementation helped preserve lean body mass and improved functional performance in frail elderly individuals .
  • Post-Surgery Recovery : A clinical trial demonstrated that HMB supplementation accelerated recovery and improved nutritional status in patients recovering from major surgery .

Case Studies

StudyPopulationFindings
Journal of Strength and Conditioning ResearchResistance-trained athletesIncreased strength gains and reduced muscle damage markers
Clinical NutritionElderly patientsPreservation of lean body mass and improved physical performance
Nutrition JournalPost-surgical patientsEnhanced recovery and improved nutritional status

Safety and Dosage

HMB is generally considered safe for consumption with a typical dosage ranging from 1.5 to 3 grams per day. Side effects are minimal but may include gastrointestinal discomfort in some individuals.

Q & A

Basic: How can researchers optimize the synthesis of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride?

Methodological Answer:
Synthesis optimization involves iterative adjustments to reaction conditions. For example, in related amide-containing hydrochlorides, stepwise coupling of amino acids (e.g., (2S)-2-amino-3,3-dimethylbutanamide) with carboxylic acid derivatives is critical. Evidence from patent literature suggests using dioxane-HCl solutions for efficient deprotection and salt formation . Reaction parameters such as temperature (room temperature for acid-sensitive intermediates), stoichiometry (excess HCl to ensure protonation), and solvent polarity should be systematically varied. Post-synthesis, reduce pressure distillation is recommended for solvent removal .

Basic: What analytical methods are suitable for assessing purity and structural integrity?

Methodological Answer:

  • HPLC with UV/Vis detection : Use C18 reverse-phase columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve polar impurities. Reference standards should match CAS-registered analogs for validation .
  • 1H-NMR : Focus on characteristic peaks (e.g., methyl groups at δ 1.02 ppm, amide protons as broad singlets near δ 9.0 ppm) to confirm stereochemistry and absence of byproducts .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (±1 Da) and fragmentation patterns consistent with the hydrochloride salt .

Advanced: How can computational modeling guide reaction design for this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., B3LYP/6-31G**) predict transition states and optimize reaction pathways. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with experimental data to identify optimal conditions (e.g., solvent choice, catalyst loading) . Molecular dynamics simulations can also model salt stability in aqueous buffers, informing solubility challenges .

Advanced: What strategies mitigate instability during storage or experimental use?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the amide bond .
  • Buffered solutions : Use pH 4–5 acetate buffers to stabilize the hydrochloride salt form, avoiding alkaline conditions that promote degradation .
  • Real-time stability studies : Monitor via accelerated aging tests (e.g., 40°C/75% RH for 1 month) with HPLC tracking .

Advanced: How can researchers elucidate mechanistic pathways in reactions involving this compound?

Methodological Answer:

  • Isotopic labeling : Introduce deuterium at the methyl groups to track kinetic isotope effects in hydrolysis or enzymatic studies .
  • In-situ FTIR : Monitor intermediate formation (e.g., acyl chlorides) during coupling reactions .
  • DFT calculations : Compare theoretical vs. experimental NMR shifts to validate proposed intermediates .

Basic: What purification techniques are effective for isolating this hydrochloride salt?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit differential solubility of the salt vs. free base .
  • Ion-exchange chromatography : Separate charged impurities using Dowex® 50WX4 resin with NaCl gradients .
  • Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes low-molecular-weight byproducts .

Advanced: How can researchers study biological interactions of this compound (e.g., protein binding)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on gold TFGA arrays to measure binding kinetics (ka/kd) .
  • Fluorescence quenching : Titrate the compound into tryptophan-containing proteins and monitor emission at 340 nm .
  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites, validated by mutagenesis studies .

Advanced: What data management practices ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Record raw spectral data (e.g., NMR, MS) with metadata (instrument parameters, analyst ID) .
  • Cheminformatics databases : Use platforms like Reaxys to cross-reference synthetic protocols and physicochemical properties .
  • Version control : Track iterative modifications to reaction conditions using Git-based systems .

Advanced: How does the compound’s reactivity vary under non-ambient conditions (e.g., high pressure)?

Methodological Answer:

  • High-pressure NMR : Assess conformational changes in DMSO-d6 at 200–400 MPa to mimic enzymatic pockets .
  • Microwave-assisted synthesis : Optimize coupling efficiency by varying power (100–300 W) and pulse intervals .
  • Cryogenic XRD : Resolve crystal lattice interactions at 100 K to identify polymorphic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride
Reactant of Route 2
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3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride

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